molecular formula C14H18N2O2S B2921362 3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1234838-80-2

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No. B2921362
M. Wt: 278.37
InChI Key: KDPGZOWPLRQPOC-UHFFFAOYSA-N
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Description

Usually, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, the reagents used, and the conditions under which the reactions were carried out.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, the types of bonds (ionic, covalent, etc.), and the presence of any functional groups.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions needed for these reactions, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) of the compound.


Scientific Research Applications

Neurokinin-1 Receptor Antagonists

This compound has been explored for its role as a neurokinin-1 (NK1) receptor antagonist. NK1 receptor antagonists are significant for their potential therapeutic applications in treating emesis (vomiting) and depression. The construction of compounds incorporating solubilizing groups has led to derivatives with high affinity and oral activity, highlighting their importance in pre-clinical tests relevant to clinical efficacy in these conditions (Harrison et al., 2001).

Cytotoxic and Anticancer Activity

Research into the cytotoxic and anticancer activities of acyl derivatives of related systems has shown promising results. These derivatives have displayed significant efficacy in cell lines resistant to treatment with established anticancer agents, such as doxorubicin. Their ability to inhibit topoisomerase II and modulate cell cycle progression and differentiation indicates a potential for therapeutic application in cancer treatment (Gomez-Monterrey et al., 2011).

Antibacterial Activity

The synthesis and antibacterial activity of azole derivatives, including those related to the compound , have been studied. These compounds have shown effectiveness against various bacterial strains, highlighting their potential as antibacterial agents. The structural diversity of these compounds allows for targeted modifications to enhance their activity and specificity (Tumosienė et al., 2012).

Antioxidant and Anticancer Properties

Further research into novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide has revealed compounds with antioxidant activity superior to that of ascorbic acid. These studies also tested anticancer activity against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxic effects, particularly against glioblastoma cells (Tumosienė et al., 2020).

Photoreactions and Organic Synthesis

Investigations into the photoreactions of related compounds have led to the synthesis of products with potential applications in organic synthesis. These studies highlight the versatility and reactivity of these compounds under various conditions, contributing to the development of new synthetic methodologies (Shima et al., 1984).

Safety And Hazards

This involves understanding the safety measures needed when handling the compound and the possible hazards it can pose to health and the environment.


Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, or further studies into its properties or mechanisms of action.


Please note that the availability of this information can vary depending on how well-studied the compound is. For a specific compound like “3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide”, you might need to look at scientific literature or databases for more detailed information. If you have access to them, databases like PubChem, ChemSpider, or the Protein Data Bank might be useful. If you’re at a university, you might also have access to databases like SciFinder or Reaxys, which can provide more detailed information.


properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-10-13(11(2)18-16-10)5-6-14(17)15-8-7-12-4-3-9-19-12/h3-4,9H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDPGZOWPLRQPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylisoxazol-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide

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